Cas no 148324-55-4 ((2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid)

(2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid 化学的及び物理的性質
名前と識別子
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- Propanoic acid, 2-[4-[(6-chloro-3,4-dihydro-3-oxo-2-quinoxalinyl)oxy]phenoxy]-, (R)- (9CI)
- (2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid
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- MDL: MFCD32667166
- インチ: 1S/C17H13ClN2O5/c1-9(17(22)23)24-11-3-5-12(6-4-11)25-16-15(21)19-14-8-10(18)2-7-13(14)20-16/h2-9H,1H3,(H,19,21)(H,22,23)/t9-/m1/s1
- InChIKey: GRVXQVAJWPNYOC-SECBINFHSA-N
- ほほえんだ: C(O)(=O)[C@H](OC1=CC=C(OC2C(=O)NC3=C(N=2)C=CC(Cl)=C3)C=C1)C
(2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344733-0.1g |
(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid |
148324-55-4 | 95% | 0.1g |
$1342.0 | 2023-09-03 | |
Enamine | EN300-344733-1g |
(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid |
148324-55-4 | 95% | 1g |
$3869.0 | 2023-09-03 | |
Enamine | EN300-344733-0.25g |
(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid |
148324-55-4 | 95% | 0.25g |
$1915.0 | 2023-09-03 | |
Enamine | EN300-344733-0.5g |
(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid |
148324-55-4 | 95% | 0.5g |
$3018.0 | 2023-09-03 | |
Enamine | EN300-344733-0.05g |
(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid |
148324-55-4 | 95% | 0.05g |
$902.0 | 2023-09-03 | |
Enamine | EN300-344733-1.0g |
(2R)-2-{4-[(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxy]phenoxy}propanoic acid |
148324-55-4 | 95% | 1g |
$3869.0 | 2023-05-30 |
(2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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S. Ahmed Chem. Commun., 2009, 6421-6423
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
(2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acidに関する追加情報
Comprehensive Overview of (2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid (CAS No. 148324-55-4)
The compound (2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid, identified by its CAS No. 148324-55-4, is a chiral derivative of propanoic acid with a complex molecular structure. This compound has garnered significant attention in the fields of medicinal chemistry and agrochemical research due to its unique quinoxaline core and phenoxy linkage. Its structural features make it a promising candidate for various applications, including enzyme inhibition and bioactive molecule synthesis. Researchers are particularly interested in its potential role in modulating biological pathways, given its chiral center and hydrogen-bonding capabilities.
In recent years, the demand for chiral compounds like (2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid has surged, driven by advancements in asymmetric synthesis and drug discovery. The compound's 6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl moiety is a key structural element that contributes to its reactivity and binding affinity. This has led to its exploration in the development of targeted therapies, especially in areas such as inflammatory diseases and metabolic disorders. Its CAS No. 148324-55-4 is frequently searched in scientific databases, reflecting its relevance in contemporary research.
From a synthetic chemistry perspective, the preparation of (2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid involves multi-step reactions, including etherification and ester hydrolysis. The compound's stereochemistry is critical, as the (2R) configuration often determines its biological activity. Researchers are also investigating its stability under various conditions, as well as its compatibility with other pharmacophores. These studies are essential for optimizing its use in formulation development and delivery systems.
The agrochemical industry has also shown interest in CAS No. 148324-55-4, particularly for its potential as a herbicide or plant growth regulator. The chloro-substituted quinoxaline fragment is known to interact with plant enzymes, making it a candidate for crop protection applications. Additionally, its propanoic acid tail enhances its solubility, which is advantageous for formulation and field application. This dual applicability in both pharmaceuticals and agriculture underscores its versatility.
Environmental and sustainability concerns have prompted studies on the biodegradability and ecotoxicity of (2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid. Regulatory bodies are increasingly focusing on the green chemistry aspects of such compounds, ensuring they meet safety standards without compromising efficacy. This aligns with the growing trend of eco-friendly chemical design, which is a hot topic among researchers and industry stakeholders.
In summary, (2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid (CAS No. 148324-55-4) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical sectors. Its unique structure, combined with its chirality and functional groups, makes it a subject of ongoing research. As the scientific community continues to explore its applications, this compound is likely to remain a key player in the development of innovative solutions for health and agriculture.
148324-55-4 ((2R)-2-{4-(6-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)oxyphenoxy}propanoic acid) 関連製品
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